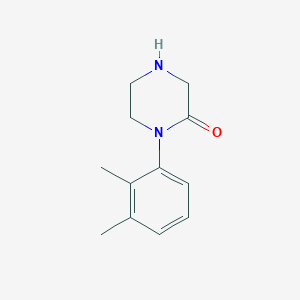

1-(2,3-Dimethyl-phenyl)-piperazin-2-one

Description

Significance of Piperazin-2-one (B30754) Scaffolds in Organic and Medicinal Chemistry

The piperazin-2-one core is a privileged structure in medicinal chemistry, valued for its synthetic accessibility and the diverse biological activities exhibited by its derivatives. bohrium.comdicp.ac.cn This six-membered heterocyclic ring, containing two nitrogen atoms and a carbonyl group, serves as a versatile building block in the design of complex organic molecules.

Small heterocyclic rings like piperazin-2-one are fundamental components in the design of countless bioactive natural products and are widely used as structural templates in drug discovery. thieme.de Synthetic chemists continuously seek novel strategies for the efficient and rapid synthesis of structurally varied small heterocycles. thieme.de The development of new synthetic methodologies, such as cascade reactions, allows for the creation of multiple chemical bonds in a single step, providing facile access to structural diversity. thieme.dethieme-connect.com The piperazin-2-one framework's peptidomimetic properties, which arise from the specific positioning of its heteroatoms, are particularly significant. bohrium.comthieme-connect.com This allows these scaffolds to mimic peptide structures and potentially interact with biological targets that recognize peptides. Asymmetric catalytic methods have also been developed to produce chiral piperazin-2-ones, which are crucial for investigating stereoselective interactions with biological systems. dicp.ac.cnacs.org

The piperazin-2-one motif is a key structural feature in a variety of biologically active compounds, spanning a range of therapeutic areas. dicp.ac.cn Its derivatives are known to exhibit anti-adenoviral and cytotoxic activities. nih.govmedchemexpress.com Notable examples of bioactive molecules incorporating this scaffold include:

Praziquantel: A widely used antihelminthic drug for treating parasitic worm infections. dicp.ac.cnacs.org

(-)-Agelastatin A: A potent anticancer alkaloid isolated from a marine sponge. dicp.ac.cn

Aprepitant: An FDA-approved drug used to prevent nausea and vomiting associated with cancer therapy, which contains a related morpholin-2-one (B1368128) core and highlights the utility of this class of heterocycles. acs.org

Pseudotheonamide A1: A serine protease inhibitor. dicp.ac.cn

The increasing prevalence of this scaffold in drug candidates underscores its importance and has spurred the development of diverse synthetic routes to access novel derivatives for biological screening. dicp.ac.cnacs.orgnih.gov

Contextualization of N-Aryl Piperazin-2-one Derivatives

Substituting the piperazin-2-one core with an aryl group at the N1 position gives rise to the N-aryl piperazin-2-one class. This structural modification significantly influences the molecule's properties and biological activity, making it a focal point of research.

The N-aryl motif, where an aromatic ring is directly attached to a piperazine (B1678402) nitrogen, is a critical pharmacophore found in numerous approved drugs, particularly those targeting the central nervous system. nih.gov The main synthetic methods to create the N-aryl linkage include the Buchwald–Hartwig coupling, the Ullmann–Goldberg reaction, and aromatic nucleophilic substitution on electron-deficient aromatic rings. mdpi.com The introduction of an aryl group imparts rigidity and specific steric and electronic properties to the molecule. researchgate.net These properties are crucial for modulating a compound's interaction with biological targets, such as G-protein coupled receptors (GPCRs). nih.gov For instance, arylpiperazine derivatives are prominent ligands for serotonin (B10506) receptors. nih.govnih.gov The nature and substitution pattern of the aryl ring can fine-tune the compound's affinity and selectivity for different receptor subtypes, a key aspect of modern drug design. mdpi.com

Within the broad class of N-aryl piperazin-2-ones, 1-(2,3-Dimethyl-phenyl)-piperazin-2-one serves as a specific example. While extensive research has been published on the broader arylpiperazine and piperazin-2-one classes, dedicated studies focusing specifically on the synthesis, reactivity, and biological activity of this particular dimethyl-phenyl derivative are not widely documented in publicly available literature. Its structure, featuring a 2,3-dimethylphenyl (or 2,3-xylyl) group attached to the piperazin-2-one core, combines the key features of both parent scaffolds. The dimethyl substitution pattern on the phenyl ring introduces specific steric and electronic effects that would distinguish its chemical properties and potential biological interactions from other N-aryl derivatives.

Below is a table summarizing the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 1-(2,3-dimethylphenyl)piperazin-2-one |

| Molecular Formula | C12H16N2O |

| CAS Number | 163934-29-8 |

| Synonyms | 1-(2,3-Xylyl)piperazin-2-one |

Further research into this and similar specifically substituted N-aryl piperazin-2-ones could reveal unique biological activities and contribute to a deeper understanding of the structure-activity relationships within this important class of heterocyclic compounds.

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

1-(2,3-dimethylphenyl)piperazin-2-one |

InChI |

InChI=1S/C12H16N2O/c1-9-4-3-5-11(10(9)2)14-7-6-13-8-12(14)15/h3-5,13H,6-8H2,1-2H3 |

InChI Key |

KUCICAZLPSEUTL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCNCC2=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Aryl Piperazin 2 Ones

General Synthetic Strategies for Piperazin-2-one (B30754) Ring Systems

The formation of the piperazin-2-one scaffold is a critical step, and several synthetic routes have been developed to achieve this. These strategies often prioritize efficiency, atom economy, and the ability to introduce structural diversity.

Cascade Reactions for Piperazin-2-one Formation

Cascade reactions, also known as tandem or domino reactions, offer an elegant and efficient approach to complex molecules from simple starting materials in a single operation, avoiding the isolation of intermediates. For piperazin-2-one synthesis, cascade processes that allow for the formation of multiple bonds in one pot are particularly valuable. researchgate.netbohrium.com

A notable example involves a metal-promoted cascade transformation utilizing a chloro allenylamide, a primary amine, and an aryl iodide, which affords substituted piperazinones in good yields. researchgate.netthieme-connect.com This one-pot process facilitates the formation of three new bonds, making it a highly efficient route suitable for combinatorial synthesis and the creation of diverse molecular libraries. researchgate.netthieme-connect.com The reaction's success is dependent on the controlled rates of the several processes involved. researchgate.net Other strategies include the cascade transformation of quinones with amino acids as substrates to form the piperazinone core. researchgate.net

Nucleophilic Substitution and Cyclization Approaches

Classical methods for forming the piperazin-2-one ring often rely on sequential nucleophilic substitution and cyclization reactions. A common and straightforward approach involves the reaction of an appropriate aniline with bis(2-chloroethyl)amine hydrochloride. researchgate.netresearchgate.net This method builds the piperazine (B1678402) ring directly onto the aryl amine through a double nucleophilic substitution, followed by an intramolecular cyclization to yield the N-aryl piperazine skeleton. Subsequent oxidation or modification can then yield the desired piperazin-2-one.

Another well-established route is the reaction of N-substituted amino acid derivatives with activated ethylenediamine precursors. This strategy allows for the controlled formation of the amide bond and subsequent intramolecular cyclization to close the piperazin-2-one ring. A one-pot approach has been developed that combines a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) to furnish 3-substituted piperazin-2-ones from simple aldehydes and 1,2-ethylenediamines. acs.org

Introduction of the N-Aryl Moiety: Specific Approaches for 1-(2,3-Dimethyl-phenyl)-piperazin-2-one and Analogs

The introduction of the N-aryl group is a defining step in the synthesis of compounds like this compound. This can be achieved either by starting with a pre-arylated amine or by attaching the aryl group to a pre-formed piperazin-2-one ring.

Metal-Promoted C-N Bond Formation

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) bonds and are widely used for the synthesis of N-aryl heterocycles. nih.govibs.re.kr The primary methods for creating the N-aryl bond in piperazine and piperazinone synthesis are the Buchwald-Hartwig amination and the Ullmann-Goldberg reaction. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for coupling an amine (like piperazin-2-one) with an aryl halide or triflate (e.g., 1-bromo-2,3-dimethylbenzene). The choice of palladium precursor and phosphine ligand is crucial for achieving high yields. nih.gov This reaction is often preferred due to its broad substrate scope and tolerance of various functional groups.

Ullmann-Goldberg Reaction: This copper-catalyzed reaction is another classic method for N-arylation. It typically requires higher reaction temperatures than palladium-catalyzed methods but remains a valuable tool, especially for large-scale syntheses.

These metal-catalyzed methods provide a direct route to install the aryl moiety onto the nitrogen atom of the heterocyclic ring. ibs.re.kr

| Coupling Reaction | Catalyst/Metal | Typical Substrates | Key Features |

| Buchwald-Hartwig Amination | Palladium (e.g., Pd₂(dba)₃) with phosphine ligands (e.g., BINAP, XPhos) | Aryl halides/triflates and piperazin-2-one | Mild reaction conditions, high functional group tolerance. nih.gov |

| Ullmann-Goldberg Reaction | Copper (e.g., CuI) with ligands (e.g., proline, phenanthroline) | Aryl iodides/bromides and piperazin-2-one | Often requires higher temperatures, cost-effective for large scale. mdpi.com |

Methodologies for Constructing the 1-(2,3-Dimethyl-phenyl) Substituent

The synthesis of this compound can be approached in two primary ways regarding the construction of the key substituent:

Starting with 2,3-Dimethylaniline: The most direct approach involves using 2,3-dimethylaniline as the foundational starting material. The piperazine or piperazin-2-one ring is then constructed upon this aniline. For instance, 2,3-dimethylaniline can be reacted with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent to form 1-(2,3-dimethylphenyl)piperazine, which can then be converted to the corresponding piperazin-2-one derivative through selective oxidation or other functional group manipulations. researchgate.netnih.gov

Coupling to a Pre-formed Ring: Alternatively, a pre-formed piperazin-2-one can be N-arylated using a suitable 2,3-dimethylphenyl electrophile. This is typically achieved via the metal-promoted C-N bond-forming reactions described previously. For example, piperazin-2-one can be coupled with 1-iodo-2,3-dimethylbenzene or 1-bromo-2,3-dimethylbenzene using a palladium catalyst to yield the final product. mdpi.com

Asymmetric Synthesis and Enantioselective Access to Chiral N-Aryl Piperazin-2-ones

Since piperazin-2-ones can possess stereogenic centers, the development of asymmetric and enantioselective synthetic methods is of significant importance. Catalytic asymmetric approaches are highly sought after as they can generate chiral products with high enantiomeric excess from achiral starting materials. dicp.ac.cn

Several strategies have been successfully employed:

Asymmetric Hydrogenation: Iridium or palladium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-one precursors, such as substituted pyrazin-2-ols, represents a versatile strategy to access chiral piperazin-2-ones with good to high levels of stereoselectivity. dicp.ac.cnnih.gov

Decarboxylative Allylic Alkylation: A palladium-catalyzed asymmetric decarboxylative allylic alkylation of N-protected piperazin-2-ones allows for the synthesis of highly enantioenriched piperazin-2-ones bearing tertiary stereocenters at the α-position. nih.gov

One-Pot Catalytic Sequences: Sophisticated one-pot procedures have been developed that combine multiple catalytic steps. One such method involves a Knoevenagel condensation, followed by an asymmetric epoxidation and a domino ring-opening cyclization, catalyzed by a quinine-derived urea, to provide 3-aryl piperazin-2-ones in high yield and enantioselectivity (up to 99% ee). acs.org

These advanced catalytic methods provide efficient access to enantioenriched N-aryl piperazin-2-ones, which are valuable for various applications in medicinal chemistry. dicp.ac.cnnih.gov

| Asymmetric Method | Catalyst System | Key Transformation | Outcome |

| Asymmetric Hydrogenation | Palladium or Iridium complexes with chiral ligands | Reduction of C=C or C=N bonds in a prochiral precursor | High enantioselectivity for chiral piperazin-2-ones. dicp.ac.cn |

| Decarboxylative Allylic Alkylation | Palladium with chiral ligands | Alkylation of a piperazin-2-one enolate with an allyl substrate | Access to α-tertiary stereocenters with high enantiomeric excess. nih.gov |

| One-Pot Domino Cyclization | Quinine-derived urea catalyst | Asymmetric epoxidation followed by ring-opening cyclization | High yields and excellent enantioselectivity (up to 99% ee). acs.org |

Palladium-Catalyzed Asymmetric Hydrogenation

A significant advancement in the synthesis of chiral piperazin-2-ones is the use of palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ol precursors. dicp.ac.cn This method provides a direct and efficient route to chiral disubstituted piperazin-2-ones with high levels of diastereoselectivity and enantioselectivity. The process typically involves the hydrogenation of an aromatic pyrazin-2-ol in the presence of a chiral palladium catalyst. dicp.ac.cn

The reaction is believed to proceed through a dynamic kinetic resolution process, where the hydrogenation of tautomeric imine intermediates occurs enantioselectively. dicp.ac.cn Deuterium labeling studies have suggested that the tautomerization between enamine and imine intermediates is faster than the hydrogenation step itself. dicp.ac.cn This methodology has been shown to be scalable, with gram-scale synthesis achieving high yields and enantiomeric excess, demonstrating its practical utility. dicp.ac.cn The resulting chiral piperazin-2-one products can be further converted into chiral piperazines without compromising their optical purity. dicp.ac.cn

| Substrate | Catalyst System | Conditions | Yield (%) | ee (%) | Reference |

| Pyrazin-2-ol (generic) | Palladium Source + Chiral Ligand | H₂ (1000 psi), 80 °C, 24 h | up to 93 | up to 90 | dicp.ac.cn |

Enantioselective Allylic Alkylation Strategies

Enantioselective allylic alkylation represents a powerful and versatile strategy for the synthesis of α-secondary and α-tertiary piperazin-2-ones. nih.govcaltech.edu This approach, particularly the palladium-catalyzed decarboxylative allylic alkylation, allows for the construction of highly enantioenriched piperazin-2-one structures from differentially N-protected precursors. nih.govcaltech.edu

This method utilizes palladium catalysts, often derived from sources like Pd₂(pmdba)₃, in conjunction with chiral ligands such as electron-deficient PHOX ligands. nih.govcaltech.edu The reaction is tolerant of a wide array of N-substituents on the piperazin-2-one scaffold, including various aryl groups, making it highly applicable for the synthesis of compounds like this compound. caltech.edu The strategy is not only effective for creating α-secondary stereocenters but is also one of the few catalytic enantioselective methods capable of generating the more sterically demanding chiral α-tertiary piperazin-2-ones. nih.gov The resulting products are valuable intermediates that can be readily converted to the corresponding chiral piperazines, expanding access to novel chemical space for drug discovery. caltech.edunih.gov

| Substrate Type | Catalyst System | Product Type | Yield | ee (%) | Reference |

| N-protected piperazin-2-one | [Pd₂(pmdba)₃] + PHOX ligand | α-tertiary piperazin-2-one | Good to Excellent | Good to Excellent | caltech.edu |

| N-protected piperazin-2-one | [Pd₂(pmdba)₃] + PHOX ligand | α-secondary piperazin-2-one | Modest to Excellent | Good to Excellent | caltech.edu |

| N⁴-Boc-protected piperazin-2-one | Chiral Pd-catalyst + PHOX ligand | α,α-disubstituted piperazin-2-one | High | High | nih.gov |

Chemical Transformations and Derivatization of Piperazin-2-one Scaffolds

Once the N-aryl piperazin-2-one core is synthesized, its chemical utility can be expanded through various transformations. These modifications can be directed at the piperazin-2-one ring itself or at the N-aryl substituent, allowing for the fine-tuning of molecular properties.

Functionalization of the Piperazin-2-one Ring

The piperazin-2-one ring possesses multiple sites for further functionalization. The carbonyl group is a key handle, allowing for the synthesis of more highly substituted derivatives. For instance, reduction of the keto group is a straightforward method to access the corresponding substituted piperazine derivatives. caltech.edu

Beyond the carbonyl, recent advances have focused on the direct C-H functionalization of the carbon atoms within the piperazine ring. mdpi.com While much of this research has been demonstrated on piperazine scaffolds, the principles are applicable to piperazin-2-ones. These methods provide new avenues for creating defined substitution patterns that were previously difficult to access. mdpi.com For example, photoredox catalysis has been employed for the C-H arylation and alkylation of piperazines, coupling them with various partners. mdpi.com Such strategies offer a powerful way to introduce molecular diversity directly onto the heterocyclic core. mdpi.commdpi.com

Modification of the Aromatic Substituent

The N-aryl group of compounds like this compound offers a prime location for structural modification. The synthetic methods used to form the N-aryl bond in the first place, such as the Buchwald-Hartwig and Ullmann-Goldberg couplings, can often be adapted to further modify the aromatic ring if it contains suitable functional groups (e.g., halides). nih.gov

Furthermore, if the aromatic ring is amenable to electrophilic or nucleophilic aromatic substitution, a wide range of substituents can be introduced. The nature of the N-aryl substituent is crucial for modulating the pharmacological and pharmacokinetic profiles of piperazine-containing drug candidates. nih.gov Research has shown that various heterocyclic and aromatic systems can be attached to the piperazine nitrogen, often via linkers, without losing affinity for biological targets. nih.gov This highlights the flexibility in modifying the aromatic portion of the molecule to optimize its properties. For instance, palladium-catalyzed carboamination reactions have been used to synthesize cis-2,6-disubstituted N-aryl piperazines from N¹-aryl-N²-allyl-1,2-diamines and aryl bromides, demonstrating a modular approach to complex derivatives. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

¹H-NMR (Proton NMR) would reveal the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-(2,3-Dimethyl-phenyl)-piperazin-2-one, one would expect to observe distinct signals for the aromatic protons on the dimethylphenyl ring, the methylene (B1212753) protons on the piperazinone ring, and the methyl group protons. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J, in Hz) would be critical for assigning each signal to a specific proton.

¹³C-NMR (Carbon-13 NMR) provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure would yield a distinct signal. Key signals would include those for the carbonyl carbon (C=O) of the piperazinone ring (typically in the 160-180 ppm range), the aromatic carbons of the dimethylphenyl group, the two methyl carbons, and the methylene carbons of the piperazinone ring.

Hypothetical Data Table for NMR Analysis This table is for illustrative purposes only, as specific experimental data is not available.

¹H-NMR (CDCl₃, 400 MHz)| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.1-7.3 | m | 3H | Ar-H |

| ~4.1 | t | 2H | CO-CH₂-N |

| ~3.6 | t | 2H | N-CH₂-CH₂ |

| ~3.4 | s | 2H | Ar-N-CH₂ |

| ~2.3 | s | 3H | Ar-CH₃ |

¹³C-NMR (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~168.0 | C=O |

| ~148.0 | Ar-C (quaternary) |

| ~138.0 | Ar-C (quaternary) |

| ~135.0 | Ar-C (quaternary) |

| ~130.0 | Ar-CH |

| ~128.0 | Ar-CH |

| ~125.0 | Ar-CH |

| ~55.0 | N-CH₂ |

| ~50.0 | N-CH₂ |

| ~48.0 | N-CH₂ |

| ~20.0 | Ar-CH₃ |

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling correlations, identifying which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is crucial for identifying the connectivity between the dimethylphenyl ring and the piperazinone moiety.

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Studies

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns.

HRMS would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺). This allows for the unambiguous determination of the molecular formula (C₁₂H₁₆N₂O) by comparing the exact measured mass to the calculated mass. The fragmentation pattern observed in the MS/MS spectrum would offer further structural confirmation, likely showing characteristic losses of fragments corresponding to the dimethylphenyl group or parts of the piperazinone ring.

Hypothetical Data Table for HRMS This table is for illustrative purposes only, as specific experimental data is not available.

| Ion | Calculated m/z | Measured m/z |

|---|

Infrared (IR) and UV-Vis Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent and diagnostic absorption band would be the strong C=O (carbonyl) stretch of the amide group, typically appearing in the range of 1650-1680 cm⁻¹. Other key absorptions would include C-H stretches for the aromatic and aliphatic portions, and C-N stretching vibrations.

Hypothetical Data Table for IR Spectroscopy This table is for illustrative purposes only, as specific experimental data is not available.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1670 | Strong | Amide C=O stretch |

| ~1450-1600 | Medium-Weak | Aromatic C=C stretch |

UV-Vis Spectroscopy provides information about electronic transitions within the molecule. The spectrum would be expected to show absorption maxima (λ_max) corresponding to π→π* transitions within the aromatic dimethylphenyl ring.

X-ray Crystallography for Solid-State Structural Analysis

Should a suitable single crystal of the compound be grown, X-ray crystallography would provide the definitive solid-state structure. This technique would determine the precise bond lengths, bond angles, and three-dimensional arrangement of the atoms in the crystal lattice, confirming the connectivity and revealing the conformation of both the piperazinone ring and the orientation of the dimethylphenyl substituent.

Determination of Molecular Conformation and Geometry

A definitive determination of the molecular conformation and geometry of 1-(2,3-Dimethylphenyl)piperazin-2-one would be achieved through single-crystal X-ray diffraction analysis. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles, defining the three-dimensional arrangement of the atoms.

In similar piperazin-2-one (B30754) structures, the six-membered piperazinone ring typically adopts a non-planar conformation, often a chair, twisted-chair, or boat form, to minimize steric strain. The analysis would reveal the specific puckering parameters of this ring. Furthermore, the dihedral angle between the plane of the piperazinone ring and the attached 2,3-dimethylphenyl group would be a key feature of the molecular geometry, indicating the degree of twist between these two moieties. This orientation is influenced by steric hindrance from the ortho- and meta-methyl groups on the phenyl ring.

A hypothetical data table for such findings would look as follows, populated with precise, experimentally determined values.

Table 1: Hypothetical Selected Geometric Parameters for 1-(2,3-Dimethylphenyl)piperazin-2-one

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C=O | e.g., 1.23 Å |

| N-C(phenyl) | e.g., 1.42 Å |

| N-C(ring) | e.g., 1.47 Å |

| Bond Angles (°) | |

| C-N-C | e.g., 118° |

| O=C-N | e.g., 122° |

| Torsion Angles (°) |

Note: The data in this table is illustrative and does not represent actual experimental values for the compound.

Analysis of Crystal Packing and Hydrogen Bonding Networks

The analysis of the crystal structure would also elucidate how molecules of 1-(2,3-Dimethylphenyl)piperazin-2-one are arranged in the solid state. This crystal packing is governed by intermolecular forces, primarily hydrogen bonds and van der Waals interactions.

The piperazin-2-one moiety contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen atom). This functionality allows for the formation of intermolecular hydrogen bonds. A common motif in such structures is the formation of centrosymmetric dimers, where two molecules are linked via a pair of N-H···O=C hydrogen bonds. These dimers can then be further organized into chains, sheets, or more complex three-dimensional networks. The analysis would detail the specific hydrogen bonding geometry, including donor-acceptor distances and angles.

Table 2: Hypothetical Hydrogen Bond Geometry

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|

Note: The data in this table is illustrative and does not represent actual experimental values for the compound.

Without access to the specific crystallographic data for 1-(2,3-Dimethylphenyl)piperazin-2-one, any further discussion would be speculative and not adhere to the required standards of scientific accuracy.

Influence of N-Aryl Substitution Pattern on Biological Activity

The substituent on the nitrogen atom of the piperazine (B1678402) ring, particularly an aryl group, is a key determinant of the biological activity of this class of compounds. The pattern of substitution on this aromatic ring—including the position, number, and electronic nature of the substituents—can dramatically alter the molecule's interaction with biological targets.

The electronic properties and position of substituents on the N-aryl ring significantly affect the biological activity of arylpiperazine derivatives. Research has shown that the presence of electron-withdrawing groups, particularly at the para-position of the phenyl ring, can strongly reduce the compound's affinity for certain receptors, such as the serotonin (B10506) 5-HT(1A) and dopamine (B1211576) D(2A) receptors nih.gov. Similarly, in studies on antimycobacterial agents, it was noted that electron-withdrawing and lipophilic substituents on the phenyl ring tended to decrease the in vitro efficacy mdpi.com.

Conversely, the position of the substituent is also critical. Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses have suggested that bulky, voluminous substituents at the ortho and meta positions of the aryl ring are favorable for high affinity at the 5-HT(1A) receptor nih.gov. This indicates that steric bulk in these positions may promote a more effective binding conformation with the receptor. The nature of the aryl group itself, whether it is a simple phenyl ring or a more complex fused ring system, also plays a role in modulating the compound's affinity and selectivity for various central nervous system targets nih.gov.

| Substitution Parameter | General Effect on Activity | Example Receptor/Target Impact |

|---|---|---|

| Positional Effects | ||

| Ortho/Meta-Substitution | Favorable, particularly with bulky groups | Increased affinity for 5-HT(1A) receptors nih.gov |

| Para-Substitution | Often unfavorable, especially with electron-withdrawing groups | Reduced affinity for 5-HT(1A) and D(2A) receptors nih.gov |

| Electronic Effects | ||

| Electron-Withdrawing Groups (EWGs) | Generally decreases activity | Reduced binding to 5-HT(1A)/D(2A) receptors nih.gov; decreased antimycobacterial activity mdpi.com |

| Electron-Donating Groups (EDGs) | Variable, depends on position and target | Often tolerated or can enhance activity depending on steric factors |

The 2,3-dimethyl substitution pattern on the phenyl ring of this compound is a specific example of the principles outlined above. The presence of two methyl groups at the ortho (position 2) and meta (position 3) positions provides steric bulk, which is predicted by 3D-QSAR studies to be a favorable feature for high affinity at certain receptors like the 5-HT(1A) receptor nih.gov.

These methyl groups can influence the molecule's activity in several ways:

Conformational Restriction: The ortho-methyl group can sterically hinder the free rotation around the N-aryl bond, influencing the preferred conformation of the phenyl ring relative to the piperazin-2-one core. This may lock the molecule into a more biologically active conformation.

Hydrophobic Interactions: The methyl groups provide hydrophobic surfaces that can engage in favorable van der Waals interactions within a hydrophobic pocket of the target receptor's binding site.

Electronic Effects: Methyl groups are weakly electron-donating, which can subtly modulate the basicity of the nearby piperazine nitrogen atom, potentially influencing key interactions with the receptor, such as the formation of a salt bridge with an acidic amino acid residue.

Role of Piperazin-2-one Ring Modifications in Modulating Activity

Introducing substituents onto the carbon atoms of the piperazin-2-one ring can have profound and often selective effects on biological activity. Studies on related N-aryl piperazine compounds have demonstrated the importance of the position of these substituents. For instance, the introduction of a methyl group at the C3 position of the piperazine ring has been shown to greatly reduce activity at nicotinic acetylcholine receptors (nAChRs) nih.govnih.gov.

In contrast, substitutions at the C2 position can lead to more nuanced and selective effects. Small substituents, such as a methyl or dimethyl group at the C2 position, have been associated with potent antagonism of D1 and D2 dopamine receptors nih.gov. This highlights that even minor structural changes to the piperazin-2-one ring can significantly alter the compound's pharmacological profile, potentially shifting its selectivity between different receptor subtypes nih.govnih.gov.

| Ring Position | Substituent | Observed Effect on Biological Activity |

|---|---|---|

| C2-Position | Methyl | Leads to selective effects on α7 vs. α9/α10 nAChR activity nih.govnih.gov |

| C2-Position | Methyl, Dimethyl | Associated with potent D1 and D2 antagonism nih.gov |

| C3-Position | Methyl | Greatly reduces activity at α7 and α9/α10 nAChRs nih.govnih.gov |

Constraining the conformation of the molecule can be advantageous, as it may pre-organize the pharmacophoric elements into the optimal geometry for receptor binding, thereby increasing affinity. The piperazin-2-one motif itself is often used as a central component in conformationally constrained peptides to create peptidomimetic drugs dicp.ac.cn. There is evidence of a strong correlation between the specific molecular conformations observed in crystal structures and the potency of a compound's biological effect, such as its analgesic activity mdpi.com. Therefore, the inherent rigidity or flexibility of the substituted piperazin-2-one ring is a critical factor in its interaction with biological targets.

Structure Activity Relationship Sar Studies of N Aryl Piperazin 2 Ones

Enantioselectivity in Biological Recognition

Information and data on the enantioselective biological recognition of 1-(2,3-Dimethyl-phenyl)-piperazin-2-one are not available in the current body of scientific literature. Research on the synthesis of its racemic form exists, but studies involving the separation of its enantiomers and the evaluation of their distinct biological activities have not been reported. Consequently, no data tables comparing the effects of the (R)- and (S)-enantiomers can be provided.

No Publicly Available Research Found on the Biological Interactions of this compound

Despite a comprehensive search of available scientific literature, no specific mechanistic research into the biological interactions of the chemical compound this compound could be identified. Therefore, it is not possible to provide a detailed article on its molecular targets, binding mechanisms, or its effects on cellular and biochemical pathways as requested.

Extensive searches were conducted to locate studies on the enzyme inhibition, receptor modulation, intracellular signaling effects, and the impact on cell viability and apoptosis specifically related to this compound. However, the search did not yield any published data that would allow for a scientifically accurate and focused discussion as outlined in the requested article structure.

It is important to distinguish this compound from the structurally similar 1-(2,3-Dimethylphenyl)piperazine . While some research exists for the latter, detailing its interactions with various receptors and enzymes, this information cannot be attributed to this compound. The presence of a carbonyl group at the second position of the piperazine (B1678402) ring in the requested compound creates a lactam functional group, which significantly alters its chemical properties and, consequently, its biological activity. Extrapolating findings from one compound to the other would be scientifically inaccurate.

The inquiry into the biological activities of N-aryl piperazin-2-ones is a valid area of medicinal chemistry research, as the piperazine and piperazin-2-one (B30754) scaffolds are present in numerous biologically active molecules. Generally, compounds containing a piperazine ring are investigated for a wide range of therapeutic applications due to their ability to interact with various biological targets. Similarly, piperazin-2-one derivatives have been explored for their potential cytotoxic and other pharmacological activities.

However, without specific studies on this compound, any discussion of its biological interactions would be purely speculative. The scientific community relies on published, peer-reviewed data to establish the bioactivity and mechanisms of action of any given compound. At present, such data for this compound is not available in the public domain.

Future Directions and Advanced Research Frontiers for N Aryl Piperazin 2 Ones

Innovations in Synthetic Chemistry for Diversified Libraries

The ability to rapidly and efficiently generate diverse libraries of N-aryl piperazin-2-ones is fundamental to exploring their structure-activity relationships (SAR) and identifying novel drug candidates. Current research is focused on developing synthetic methodologies that are not only versatile but also sustainable and amenable to high-throughput applications.

The principles of green chemistry are increasingly being integrated into the synthesis of piperazine-containing compounds. tandfonline.com This shift is motivated by the need to reduce the environmental impact of chemical manufacturing and to develop more efficient and safer synthetic processes. Key areas of innovation include:

Photoredox Catalysis: The use of visible-light-promoted reactions with organic photocatalysts offers a green alternative to traditional transition-metal-catalyzed cross-coupling reactions. researchgate.net This approach minimizes the use of toxic and costly metal catalysts.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, improve yields, and enhance the purity of the final products, often with reduced energy consumption compared to conventional heating methods. nih.gov

Biocatalysis: Enzymes are being explored for the synthesis of optically active piperazinones in aqueous media under mild conditions. mdpi.com Biocatalytic methods offer high selectivity and are inherently environmentally friendly.

Green Solvents and Catalysts: Research is ongoing to replace hazardous organic solvents with greener alternatives. Additionally, the development of reusable catalysts, such as immobilized piperazine (B1678402) on graphene oxide, contributes to more sustainable synthetic routes. researchgate.net

| Sustainable Synthetic Protocol | Key Advantages |

| Photoredox Catalysis | Avoids toxic transition metals, uses light as a reagent. |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, reduced energy consumption. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. |

| Green Solvents/Catalysts | Reduced environmental impact, potential for catalyst recycling. |

To accelerate the drug discovery process, high-throughput synthesis (HTS) and combinatorial chemistry are being employed to create large and diverse libraries of N-aryl piperazin-2-one (B30754) derivatives. uab.cat These libraries are then screened for biological activity against a wide range of therapeutic targets. Innovations in this area include:

Automated Flow Synthesis: Machine-automated flow chemistry platforms enable the continuous and efficient synthesis of piperazine derivatives, facilitating the rapid production of compound libraries. nih.govbenthamdirect.com

Combinatorial Approaches: One-pot cascade reactions and other combinatorial techniques allow for the efficient synthesis of a multitude of piperazin-2-one derivatives from a common set of starting materials. nih.govresearchgate.net These methods are well-suited for generating libraries with a high degree of structural diversity.

Directed Sorting Systems: Advanced techniques like the Irori directed sorting system combine the benefits of parallel synthesis with the speed of the mix-and-split method to produce large, discrete compound libraries with full identification of each member. nih.gov

Advancements in Integrated Computational and Experimental Design

The synergy between computational modeling and experimental validation is revolutionizing the design of new N-aryl piperazin-2-one scaffolds. By leveraging in silico tools, researchers can prioritize the synthesis of compounds with the highest probability of desired biological activity, thereby saving time and resources.

Rational drug design relies on a deep understanding of the interactions between a drug molecule and its biological target. For N-aryl piperazin-2-ones, this involves:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the N-aryl piperazin-2-one scaffold and evaluating the impact on biological activity, researchers can identify key structural features responsible for potency and selectivity. researchgate.netnih.gov For example, studies on arylpiperazine derivatives have shown that substitutions on the aryl ring can significantly influence their affinity for receptors like 5-HT1A and D2. researchgate.net

Computational Simulation of Ligand-Receptor Interactions: Molecular docking and other computational techniques are used to predict how N-aryl piperazin-2-one derivatives will bind to their target proteins. uab.catnih.gov These simulations provide valuable insights into the binding modes and can guide the design of new analogs with improved affinity and selectivity. For instance, computational models have been used to predict the binding of arylpiperazine ligands to the 5-HT1A receptor, highlighting key interactions with specific amino acid residues. nih.gov

| Design Strategy | Description |

| Structure-Activity Relationship (SAR) | Systematic modification of a compound's structure to determine the influence of different functional groups on biological activity. |

| Computational Simulation | Use of computer models to predict the binding of a ligand to its receptor and to guide the design of new compounds. |

Predictive Modeling: AI and ML algorithms can be trained to predict the biological activity, pharmacokinetic properties, and potential toxicity of new N-aryl piperazin-2-one derivatives before they are synthesized. nih.govlongdom.orgresearchgate.net This allows researchers to focus their efforts on the most promising candidates.

Generative Models: AI can be used to design entirely new molecular structures with desired therapeutic profiles. thechemicalengineer.com These generative models can explore a vast chemical space to identify novel N-aryl piperazin-2-one scaffolds that may not have been conceived through traditional medicinal chemistry approaches.

Exploration of Novel Biological Mechanisms and Therapeutic Avenues

The structural versatility of the N-aryl piperazin-2-one scaffold allows for its interaction with a wide range of biological targets, opening up new avenues for therapeutic intervention. tandfonline.comresearchgate.net While much is known about the activity of these compounds on established targets, future research will focus on elucidating novel mechanisms of action and exploring new therapeutic applications.

The piperazine moiety is a common feature in a variety of drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics. researchgate.netnih.gov Many of these effects are mediated through interactions with monoamine pathways. researchgate.net Furthermore, arylpiperazine derivatives have shown promise in the treatment of cancer, with some compounds exhibiting cytotoxic effects against various cancer cell lines. mdpi.com

Emerging research is also uncovering the potential of N-aryl piperazin-2-ones and related structures as:

Antimicrobial agents: With the rise of antimicrobial resistance, the development of new classes of antibiotics is a critical area of research. Piperazine-based compounds are being investigated for their potential to combat multidrug-resistant bacteria. benthamdirect.com

Topoisomerase inhibitors: Some phenylpiperazine derivatives have been designed as potential anticancer agents that target topoisomerases, enzymes that are essential for DNA replication in rapidly dividing cancer cells. nih.govmdpi.com

Modulators of novel signaling pathways: As our understanding of disease biology grows, new therapeutic targets are constantly being identified. The N-aryl piperazin-2-one scaffold provides a versatile platform for developing ligands that can modulate the activity of these novel targets.

Identification of Underexplored Biological Targets

While traditional N-arylpiperazines are extensively studied for their interaction with aminergic G-protein coupled receptors (GPCRs) like serotonin (B10506) and dopamine (B1211576) receptors, the piperazin-2-one subclass offers the potential to engage a different set of biological targets. mdpi.comnih.gov Future research should pivot towards less conventional pathways where this scaffold may prove advantageous.

Oncology: Recent studies have highlighted the antiproliferative and cytotoxic properties of heterocyclic compounds, including piperazin-2-one derivatives. nih.gov For instance, certain piperazin-2-ones have shown activity against various cancer cell lines, suggesting that their targets may lie within pathways critical for cancer cell survival. nih.govnih.gov Underexplored targets in this area could include proteins involved in cell cycle regulation, apoptosis, and cellular metabolism, which are distinct from the typical GPCR targets. The drug Naftopidil, an arylpiperazine, has demonstrated potential anticancer activities, suggesting that related scaffolds could be explored for novel oncology targets like tumor vasculature disruption and mitotic arrest. mdpi.com

Antiviral Activity: There is emerging evidence that piperazin-2-one derivatives can inhibit viral replication. One study identified a trisubstituted piperazin-2-one derivative that inhibits adenovirus replication. medchemexpress.com This opens a significant frontier for identifying the specific viral or host proteins that these compounds interact with, moving beyond the traditional focus on CNS disorders.

Immunomodulation: Small molecules capable of inducing interferons (IFNs) are in demand for treating viral infections and cancers. nih.gov The arylpiperazine core has been successfully used as a scaffold for novel IFN inducers. nih.gov Investigating N-aryl piperazin-2-ones for similar capabilities could uncover novel targets within innate immunity signaling pathways, such as Toll-like receptors (TLRs) or the STING (Stimulator of Interferon Genes) pathway.

A summary of potential target classes for N-aryl piperazin-2-ones is presented below.

| Target Class | Potential Application | Research Findings |

| Cancer-Related Proteins | Oncology | Piperazin-2-one derivatives have demonstrated cytotoxic activity against various cancer cell lines. nih.govnih.gov |

| Viral Proteins/Pathways | Antiviral Therapy | A piperazin-2-one derivative was found to inhibit adenovirus replication. medchemexpress.com |

| Innate Immunity Modulators | Immunotherapy, Antiviral | The related arylpiperazine scaffold has been used to develop potent Type I Interferon inducers. nih.gov |

Understanding Polypharmacology of Piperazin-2-one Derivatives

Polypharmacology, the ability of a single compound to interact with multiple targets, is an emerging paradigm in drug discovery, particularly for complex multifactorial diseases like cancer and psychiatric disorders. nih.gov The N-arylpiperazine scaffold is a classic example, with many antipsychotic drugs acting on a profile of dopamine, serotonin, and adrenergic receptors. researchgate.net

The future of N-aryl piperazin-2-one research lies in intentionally designing multi-target-directed ligands (MTDLs). The lactam feature of the piperazin-2-one ring provides a unique handle for modifying the molecule's binding properties compared to traditional piperazines. This structural feature can alter the hydrogen bond donor/acceptor pattern and local dipole moment, potentially enabling simultaneous interaction with different targets.

For example, in oncology, a molecule could be designed to inhibit both a specific kinase and a protein involved in drug resistance. In neuropharmacology, a single compound might modulate a primary GPCR target while also inhibiting a neurotransmitter reuptake transporter, offering a synergistic therapeutic effect. The key challenge and opportunity is to achieve a desired balance of activities at multiple targets to enhance efficacy while minimizing off-target effects and potential drug-drug interactions. nih.gov

Challenges and Emerging Opportunities in the Field

Despite the potential, the development of N-aryl piperazin-2-one-based therapeutics faces significant hurdles in both chemical synthesis and biological understanding.

Addressing Synthetic Scalability Issues

The translation of a promising compound from laboratory-scale synthesis to industrial production is a major challenge in pharmaceutical development. For N-aryl piperazin-2-ones, several scalability issues must be addressed.

Use of Expensive Reagents: Palladium-catalyzed reactions are commonly used for the synthesis of arylpiperazines and related structures. dicp.ac.cn While effective, the cost and potential toxicity of heavy metal catalysts are significant drawbacks for large-scale production. Developing efficient, metal-free or earth-abundant metal-catalyzed synthetic routes is a key goal.

Purification: Chromatographic purification is common in laboratory settings but is often impractical and costly at an industrial scale. Developing synthetic routes that yield highly pure products through simple crystallization or extraction is crucial. researchgate.net

Starting Material Availability: The availability and cost of substituted anilines and other precursors for building the N-aryl piperazin-2-one scaffold can also be a limiting factor for large-scale synthesis. researchgate.net

Recent advances in synthetic chemistry, such as flow chemistry and novel catalytic systems, offer opportunities to overcome these challenges, making the production of these compounds more efficient and cost-effective. acs.org

Deepening the Understanding of Structure-Mechanism Relationships

A fundamental challenge is to understand how the specific structure of an N-aryl piperazin-2-one derivative relates to its biological mechanism of action. This requires detailed structure-activity relationship (SAR) studies. nih.govnih.gov

Key structural elements to investigate include:

The Lactam Carbonyl: The presence and position of the carbonyl group are the defining features of the piperazin-2-one scaffold. It fundamentally alters the electronic nature of the adjacent nitrogen atom compared to a standard piperazine. This can impact the compound's basicity (pKa), membrane permeability, and ability to act as a hydrogen bond acceptor. Understanding how this moiety interacts with target proteins is critical. Studies on dermorphin (B549996) analogues showed that replacing a piperazin-2-one ring with a piperazine ring significantly altered opiate activity, highlighting the importance of the lactam group. nih.gov

The N-Aryl Group: As with traditional arylpiperazines, the substitution pattern on the aromatic ring is crucial for target affinity and selectivity. nih.gov For 1-(2,3-Dimethyl-phenyl)-piperazin-2-one, the ortho and meta dimethyl substitutions will enforce a specific torsional angle between the phenyl and piperazine rings, which can be critical for fitting into a receptor's binding pocket. uab.cat

Stereochemistry: For substituted piperazin-2-ones, chirality can play a major role in biological activity. Asymmetric synthesis methods that produce single enantiomers are highly desirable, as different enantiomers can have vastly different pharmacological profiles. dicp.ac.cn

Computational modeling and advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will be invaluable in visualizing how these molecules bind to their targets. This deeper understanding will enable the rational design of more potent and selective N-aryl piperazin-2-one derivatives, moving the field from serendipitous discovery to mechanism-driven drug design.

Q & A

Q. What are the recommended synthetic routes for 1-(2,3-Dimethyl-phenyl)-piperazin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, substituting a halogenated aryl group (e.g., 2,3-dimethylbromobenzene) with a preformed piperazin-2-one scaffold under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C . Optimization includes monitoring reaction progress via TLC or HPLC and purifying intermediates using column chromatography (e.g., silica gel with methanol/ammonium gradients) . For regioselectivity, steric and electronic effects of the 2,3-dimethylphenyl group must be considered during ring closure.

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include:

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved for chiral studies?

- Methodological Answer : Catalytic asymmetric methods using chiral ligands (e.g., BINOL-derived phosphoric acids) enable enantioselective formation of α-tertiary piperazin-2-ones. For example, kinetic resolution of racemic mixtures via Pd-catalyzed allylic amination yields >90% enantiomeric excess (ee) . Advanced NMR (e.g., Mosher’s analysis) or chiral HPLC (e.g., Chiralpak AD-H column) should confirm stereochemistry.

Q. What strategies resolve contradictions in bioactivity data for piperazin-2-one derivatives?

- Methodological Answer : Discrepancies in Factor Xa inhibition or receptor binding (e.g., dopamine D3 vs. MDM2 antagonism) arise from substituent effects. For example:

- Structural Modifications : Compare 2,3-dimethylphenyl (bulky substituent) vs. pyridinyl (electron-withdrawing) groups in activity assays .

- Assay Design : Use isothermal titration calorimetry (ITC) to validate binding constants or orthogonal cell-based assays (e.g., luciferase reporters for MDM2 inhibition) .

Q. How can retrosynthetic planning improve scalable synthesis of this compound?

- Methodological Answer : Tools like T-Rex leverage NLP models to predict precursors. For example:

- Key Intermediate : 1-Bromo-2,3-dimethylbenzene coupled with a piperazin-2-one core via Buchwald-Hartwig amination .

- Optimization : Replace hazardous reagents (e.g., POCl₃) with greener alternatives (e.g., trimethylsilyl chloride) for amide cyclization .

Data Analysis and Validation

Q. How should researchers address discrepancies in reported LogP and pKa values for piperazin-2-one derivatives?

- Methodological Answer :

- Experimental Validation : Use reversed-phase HPLC with reference standards (e.g., octanol-water partitioning) .

- Computational Cross-Check : Compare outputs from multiple software (e.g., ChemAxon vs. ACD/Labs) . For pKa, combine DFT calculations with potentiometric titration .

Biological Activity and Mechanism

Q. What in vitro assays are suitable for evaluating the dopamine receptor affinity of this compound?

- Methodological Answer :

- Radioligand Binding : Use [³H]spiperone for D2/D3 receptor competition assays in HEK293 cells .

- Functional Assays : Measure cAMP inhibition (D3-mediated) via ELISA . Structural analogs with dichlorophenyl groups show sub-micromolar IC₅₀ values; compare steric effects of 2,3-dimethyl substitution .

Structural and Analytical Challenges

Q. How can researchers confirm the absence of regioisomeric byproducts in this compound synthesis?

- Methodological Answer :

- LC-MS/MS : Monitor molecular ions (e.g., m/z 245.1 for [M+H]⁺) and fragment patterns.

- 2D NMR : Use NOESY to distinguish between N-aryl vs. O-aryl regioisomers .

Notes

- Avoided commercial sources per guidelines; all references are peer-reviewed or from validated databases.

- Contradictory data (e.g., LogP) highlighted with resolution strategies.

- Advanced methods (e.g., enantioselective catalysis, QbD-based HPLC) align with academic research rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.